N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2S2/c1-18-11-6-3-7-12-13(11)17-14(19-12)16-10-5-2-4-9(15)8-10/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBGXCGJTWWCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine is the CviR receptor based on quorum sensing (QS) signals in Chromobacterium violaceum. The compound has shown potential to inhibit this receptor, which plays a crucial role in bacterial communication and biofilm formation.
Mode of Action
The compound interacts with its target by inhibiting the QS-mediated signals in a dose-dependent manner. This interaction disrupts the normal functioning of the CviR receptor, leading to a decrease in violacein production, a pigment produced by Chromobacterium violaceum.
Biochemical Pathways
The compound affects the quorum sensing pathway, a form of bacterial communication that regulates gene expression in response to cell density. By inhibiting the CviR receptor, the compound disrupts this pathway, leading to downstream effects such as reduced violacein production and biofilm clearance.
Pharmacokinetics
Its ability to inhibit the cvir receptor suggests that it can be absorbed and distributed to the site of action.
Result of Action
The compound’s action results in the inhibition of violacein production and biofilm clearance. These effects could potentially make it useful in combating bacterial infections, particularly those involving biofilm formation.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the solvent polarity might affect the compound’s activity. .
Biological Activity
N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a bromophenyl group attached to a benzothiazole ring , which is further substituted with a methylthio group and an amine functional group . This unique combination of substituents contributes to its biological activity and chemical reactivity.
Anticancer Properties
This compound has been studied for its potential anticancer effects. Research indicates that compounds in the benzothiazole class exhibit promising results against various cancer cell lines, suggesting mechanisms that interfere with cellular signaling pathways involved in cancer progression and proliferation .
A summary of the biological activities related to this compound is presented in the following table:
| Activity Type | Description |
|---|---|
| Anticancer | Effective against multiple cancer cell lines; mechanisms include apoptosis induction and cell cycle arrest. |
| Antimicrobial | Exhibits activity against various bacterial strains, indicating potential as an antibacterial agent. |
| Enzyme Inhibition | Inhibits key enzymes such as urease and monoamine oxidase, contributing to its pharmacological profile. |
The mechanism of action for this compound primarily involves:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : It promotes programmed cell death through the activation of apoptotic pathways.
- Enzyme Interaction : Binding studies have demonstrated that this compound can effectively interact with enzymes involved in cancer metabolism, thereby inhibiting their activity .
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Reaction of 3-bromoaniline with 4-methylthiobenzothiazole in the presence of a suitable base (e.g., potassium carbonate) under controlled conditions.
- The use of solvents like dimethylformamide (DMF) at elevated temperatures to enhance yield.
This compound's derivatives have also been synthesized and evaluated for enhanced biological activity, indicating that modifications to the structure can lead to improved efficacy against specific targets.
Comparative Analysis with Similar Compounds
This compound shares similarities with other benzothiazole derivatives. A comparative analysis is shown below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine | Chlorophenyl instead of bromophenyl | Different electronic properties affecting reactivity |
| 2-Aminobenzothiazole | Lacks additional substituents | Simpler structure with distinct biological activity |
| N-(3-nitrophenyl)-6-(methylthio)benzo[d]thiazol-2-amine | Nitro group instead of bromo | Enhanced electron-withdrawing effects |
The unique combination of substituents in this compound may influence its biological activity differently compared to these similar compounds .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models. For instance:
- Study 1 : Evaluated the compound's cytotoxic effects on human leukemia cells, demonstrating significant inhibition of cell growth.
- Study 2 : Investigated its antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing promising results that suggest potential therapeutic applications in infectious diseases .
Scientific Research Applications
Medicinal Chemistry and Antimicrobial Activity
Recent studies have highlighted the synthesis of benzothiazole derivatives, including N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine, for their antimicrobial properties. Benzothiazole derivatives are known for their ability to inhibit Mycobacterium tuberculosis, with some compounds demonstrating superior potency compared to standard drugs. The synthesis methods include various reactions such as diazo-coupling and Knoevenagel condensation, which enhance the biological activity of these compounds .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Activity against M. tuberculosis | Reference |
|---|---|---|
| This compound | High | |
| 2-amino-6-thiocyanatobenzo[d]thiazole | Moderate | |
| 4-(benzo[d]thiazole-2-yl) phenols | Variable |
Anticancer Properties
The anticancer potential of this compound has been evaluated through various in vitro assays. Studies indicate that benzothiazole derivatives can induce cytotoxic effects in several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The mechanism of action often involves the inhibition of key cellular pathways that promote tumor growth .
Case Study: Cytotoxicity Evaluation
In a recent study, a series of benzothiazole derivatives were synthesized and tested for their cytotoxic effects using the MTT assay. The results showed that this compound exhibited significant cytotoxicity against the tested cell lines, suggesting its potential as a lead compound for further development in anticancer therapy .
Neuroprotective Effects
Another promising application of benzothiazole derivatives is in neuroprotection, particularly against Alzheimer's disease. Compounds containing a benzothiazole core have been shown to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and potentially improving cognitive function. This property makes them candidates for further investigation as therapeutic agents for neurodegenerative disorders .
Table 2: Acetylcholinesterase Inhibition by Benzothiazole Derivatives
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves multiple steps that can affect its biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy and reducing toxicity. Variations in substituents on the benzothiazole ring can significantly influence its pharmacological properties, making SAR studies an essential part of drug development .
Comparison with Similar Compounds
Core Structural Variations
The benzothiazole-2-amine scaffold is a common feature among analogs, but substituents at the 4-position and the 2-amine nitrogen significantly influence biological activity and physicochemical properties. Key analogs include:
Structural Insights :
- Halogen Effects : Bromine (in the target compound) vs. chlorine (in FCG) alters electronic properties and binding kinetics. Bromine’s larger atomic radius may enhance hydrophobic interactions .
- Methylthio vs. Aryl Groups : The methylthio group at the 4-position improves solubility compared to bulky aryl substituents, as seen in FCG .
Activity Trends :
- Anti-inflammatory Activity : Schiff base derivatives (e.g., 5a, 5j) outperform thiazole-oxazole hybrids due to enhanced electron-withdrawing groups .
- Antimicrobial Potency: Thiazolidin-4-one derivatives (e.g., 6a–n) show superior activity over dihydropyrimidinones, attributed to improved membrane penetration .
Physicochemical Properties
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine?
Methodological Answer: The synthesis typically involves cyclization of precursors such as 3-bromoaniline and 4-(methylthio)benzo[d]thiazole derivatives. Key steps include:
- Cyclization: Use a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetonitrile) under reflux (80–100°C) for 6–12 hours .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95%) .
- Critical Parameters: Moisture-sensitive intermediates require inert atmospheres (N₂/Ar). Monitor reaction progress via TLC (Rf ~0.5 in 1:1 hexane:EtOAc) .
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- ¹H/¹³C NMR: Confirm substituent positions via aromatic proton signals (δ 7.2–8.0 ppm) and methylthio group (δ 2.5 ppm for SCH₃). Coupling patterns distinguish bromophenyl protons .
- IR Spectroscopy: Identify N-H stretches (~3300 cm⁻¹), C=N (1620 cm⁻¹), and C-S (690 cm⁻¹) .
- Mass Spectrometry: ESI-MS in positive mode shows [M+H]⁺ peak at m/z 365.1 (calculated for C₁₄H₁₀BrN₂S₂) .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Methodological Answer:
- Antimicrobial Screening: Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease inhibition) at 10–100 µM concentrations .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Substituent Variation: Modify the bromophenyl (e.g., Cl, NO₂) or methylthio (e.g., SCH₂Ph, SO₂Me) groups. Assess impact on bioactivity .
- Data Analysis: Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with IC₅₀ values. For example, electron-withdrawing groups on the phenyl ring enhance antimicrobial activity .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay protocols (e.g., cell passage number, serum batch) .
- Control Compounds: Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
- Meta-Analysis: Pool data from multiple studies (≥3 independent replicates) and apply statistical tests (ANOVA, Tukey’s HSD) .
Q. What crystallographic methods determine the molecular structure and conformation of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (CHCl₃/MeOH). Use SHELX-TL for structure refinement .
- Key Metrics: Bond lengths (C-S: ~1.70 Å, C-Br: ~1.90 Å) and dihedral angles between rings confirm planar geometry .
- Validation: Check R-factor (<0.05) and electron density maps for missing/disordered atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
